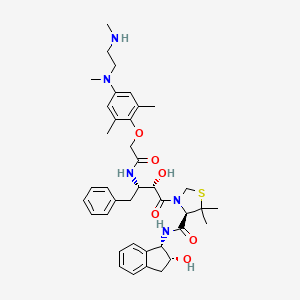

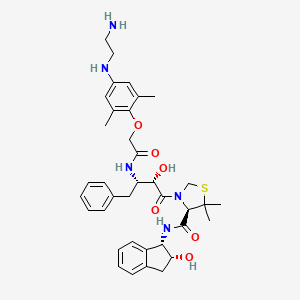

(R)-3-((2S,3S)-3-(2-(2,6-dimethyl-4-(methyl(2-(methylamino)ethyl)amino)phenoxy)acetamido)-2-hydroxy-4-phenylbutanoyl)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethylthiazolidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KNI-10740 es un inhibidor peptidomimético específicamente diseñado para dirigirse a la plasmepsina, una enzima aspartil proteasa que se encuentra en el parásito de la malaria Plasmodium falciparum. Este compuesto ha mostrado una potencia significativa contra las cepas sensibles a la cloroquina del parásito, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos antimaláricos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de KNI-10740 implica la incorporación de un sustituyente 2-aminoetilamino en la estructura peptidomimética. Los pasos clave incluyen:

Formación del esqueleto peptídico: Esto se logra mediante técnicas estándar de síntesis peptídica, que involucran la unión de aminoácidos utilizando reactivos como N,N'-diciclohexilcarbodiimida y 1-hidroxibenzotriazol.

Introducción del grupo 2-aminoetilamino: Este paso implica la reacción del intermedio peptídico con 2-aminoetilamina en condiciones suaves para introducir el sustituyente deseado.

Métodos de Producción Industrial

La producción industrial de KNI-10740 probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación como la cromatografía líquida de alto rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

KNI-10740 principalmente se somete a:

Reacciones de sustitución: El grupo 2-aminoetilamino puede participar en reacciones de sustitución nucleofílica.

Hidrólisis: Los enlaces peptídicos en KNI-10740 se pueden hidrolizar en condiciones ácidas o básicas.

Reactivos y Condiciones Comunes

Sustitución nucleofílica: Se pueden utilizar reactivos como los haluros de alquilo en condiciones básicas.

Hidrólisis: Se pueden emplear soluciones ácidas o básicas para romper los enlaces peptídicos.

Productos Principales Formados

Reacciones de sustitución: Los productos variarán dependiendo del nucleófilo utilizado.

Hidrólisis: Los productos principales son los aminoácidos constituyentes y el grupo 2-aminoetilamino.

Aplicaciones Científicas De Investigación

KNI-10740 tiene varias aplicaciones en la investigación científica:

Investigación antimalárica: Se utiliza para estudiar la inhibición de la plasmepsina y sus efectos sobre el parásito de la malaria.

Bioquímica: Sirve como herramienta para comprender la estructura y función de las aspartil proteasas.

Desarrollo de fármacos: KNI-10740 es un compuesto líder en el desarrollo de nuevos fármacos antimaláricos.

Mecanismo De Acción

KNI-10740 ejerce sus efectos inhibiendo la plasmepsina, una enzima crucial para la digestión de la hemoglobina en el parásito de la malaria. El compuesto se une al sitio activo de la plasmepsina, impidiendo que rompa los enlaces peptídicos en la hemoglobina. Esta inhibición interrumpe la capacidad del parásito para obtener nutrientes, lo que finalmente conduce a su muerte .

Comparación Con Compuestos Similares

Compuestos Similares

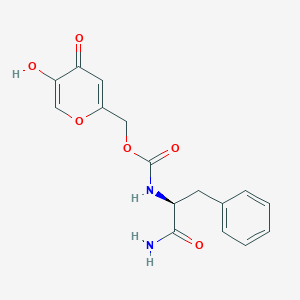

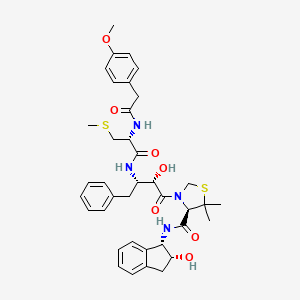

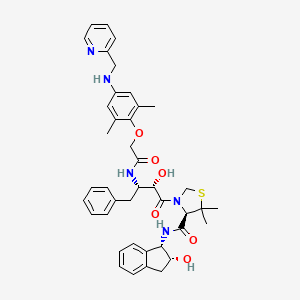

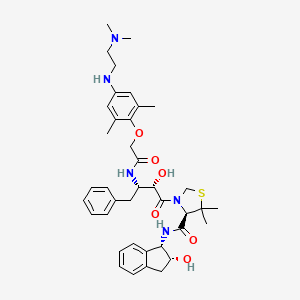

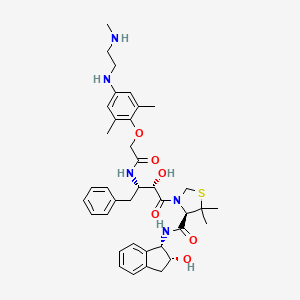

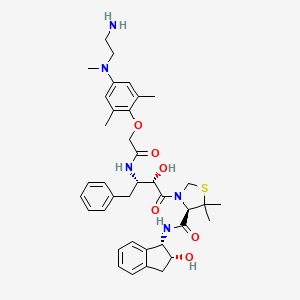

- KNI-10742

- KNI-10743

- KNI-10823

- KNI-10333

- KNI-10343

- KNI-10395

Singularidad

KNI-10740 es único debido a su sustituyente específico de 2-aminoetilamino, que mejora su potencia contra las cepas sensibles a la cloroquina de Plasmodium falciparum. exhibe una actividad reducida contra cepas multirresistentes, destacando la necesidad de una mayor optimización .

Propiedades

Fórmula molecular |

C39H51N5O6S |

|---|---|

Peso molecular |

717.9 g/mol |

Nombre IUPAC |

(4R)-3-[(2S,3S)-3-[[2-[2,6-dimethyl-4-[methyl-[2-(methylamino)ethyl]amino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C39H51N5O6S/c1-24-18-28(43(6)17-16-40-5)19-25(2)35(24)50-22-32(46)41-30(20-26-12-8-7-9-13-26)34(47)38(49)44-23-51-39(3,4)36(44)37(48)42-33-29-15-11-10-14-27(29)21-31(33)45/h7-15,18-19,30-31,33-34,36,40,45,47H,16-17,20-23H2,1-6H3,(H,41,46)(H,42,48)/t30-,31+,33-,34-,36+/m0/s1 |

Clave InChI |

LDLOTPBPEFKMMQ-SQKWSBCUSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |

SMILES canónico |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N(C)CCNC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4r)-3-[(2s,3s)-3-{[(2,6-Dichlorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849884.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-fluorophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849885.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-methylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849894.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849899.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-pentylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849927.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)

![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)